3-(benzyloxy)-1-(3,4-dichlorobenzyl)-2-methyl-4(1H)-pyridinone
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Overview
Description
Reagents and Conditions: The benzyloxy intermediate is then subjected to alkylation with 3,4-dichlorobenzyl chloride.
Conditions: Use of a strong base like NaH to deprotonate and facilitate the substitution reaction.
Product: 3-(benzyloxy)-1-(3,4-dichlorobenzyl)-2-methyl-4(1H)-pyridinone
Industrial Production Methods
In an industrial setting, the production of this compound could be scaled up by optimizing the reaction conditions, solvent recovery systems, and purification techniques like crystallization or column chromatography to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-1-(3,4-dichlorobenzyl)-2-methyl-4(1H)-pyridinone typically involves multiple steps to incorporate the benzyloxy, dichlorobenzyl, and pyridinone functionalities. Here is a general route:
Step 1: Synthesis of the Pyridinone Core
Starting Material: 2-methyl-4-pyridinone
Reagents and Conditions: The synthesis begins with the formation of the pyridinone core via condensation reactions.
Product: Intermediate pyridinone compound
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized under specific conditions using reagents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the pyridinone can be reduced to alcohols using reducing agents like NaBH4 (sodium borohydride).
Substitution: Halogenation or nucleophilic substitution at the dichlorobenzyl site can introduce new functional groups.
Common Reagents and Conditions
Oxidation Reagents: PCC, KMnO4 (potassium permanganate)
Reduction Reagents: NaBH4, LiAlH4 (lithium aluminium hydride)
Substitution Reagents: Various nucleophiles under basic conditions
Major Products Formed
Oxidation Products: Benzyloxy ketones or aldehydes
Reduction Products: Benzyloxy alcohols
Substitution Products: Varied substituted products depending on the nucleophile used
Scientific Research Applications
3-(benzyloxy)-1-(3,4-dichlorobenzyl)-2-methyl-4(1H)-pyridinone is widely used in:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: For probing enzyme-substrate interactions due to its structural specificity.
Medicine: Potential therapeutic agent in drug discovery programs targeting specific enzymes or receptors.
Industry: As a precursor for materials with advanced functionalities like polymers or catalysts.
Mechanism of Action
The compound's mechanism of action primarily involves its interaction with specific molecular targets. The benzyloxy and dichlorobenzyl groups facilitate binding to proteins or enzymes, thereby affecting biological pathways. It could inhibit or activate enzymes by either competitive or allosteric mechanisms, impacting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(phenoxy)-1-(3,4-dichlorobenzyl)-2-methyl-4(1H)-pyridinone
3-(benzyloxy)-1-(2,4-dichlorobenzyl)-2-methyl-4(1H)-pyridinone
Unique Features
Structural Uniqueness: The specific placement of the benzyloxy and dichlorobenzyl groups offers a distinct spatial arrangement, influencing its reactivity and interaction with biological molecules.
Reactivity: The combination of these groups makes it highly reactive in synthetic chemistry, offering pathways to create diverse derivatives.
This detailed overview should cover the primary aspects of 3-(benzyloxy)-1-(3,4-dichlorobenzyl)-2-methyl-4(1H)-pyridinone, from its synthesis to its applications and reactivity
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-2-methyl-3-phenylmethoxypyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO2/c1-14-20(25-13-15-5-3-2-4-6-15)19(24)9-10-23(14)12-16-7-8-17(21)18(22)11-16/h2-11H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KREBYROKDFVKBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CC2=CC(=C(C=C2)Cl)Cl)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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